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Dihydrouridine 3'-monophosphate

Cat. No.: B12331059
M. Wt: 326.20 g/mol
InChI Key: JERPQKQXFMLLKI-XVFCMESISA-N
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Description

Dihydrouridine 3'-monophosphate is a nucleotide derivative of dihydrouridine (D), a conserved and abundant modified nucleoside found in all domains of life. Dihydrouridine is synthesized post-transcriptionally by dihydrouridine synthase (DUS) enzymes through the reduction of the C5-C6 double bond of a uridine base . This reduction makes the nucleobase non-planar and non-aromatic, which has profound structural consequences . The primary function of dihydrouridine is to introduce local flexibility into RNA molecules. It profoundly alters the ribose-phosphate backbone by strongly favoring the C2'-endo sugar pucker conformation, in contrast to the C3'-endo conformation typical of standard nucleotides . This change destabilizes canonical helical geometries and promotes flexible loop regions in structured RNA . In its native context, this modification is critical for the proper folding and function of transfer RNAs (tRNAs), where it is predominantly found in the D-loop, facilitating the formation of the stable L-shaped tertiary structure . Beyond its established role in tRNA, recent high-resolution mapping studies have revealed that dihydrouridine is also a component of the mRNA epitranscriptome, with identified sites in 5' and 3' UTRs, coding sequences, and introns . The presence of D in mRNA has been shown to influence RNA structure and can affect key post-transcriptional regulatory processes, including pre-mRNA splicing and potentially translation . This research-grade this compound is an essential standard for mass spectrometry-based identification and quantification of D modifications in RNA hydrolysates. It is also a critical reagent for biochemical assays, structural studies of RNA flexibility, and enzymatic studies of DUS enzymes and their kinetics. This product is For Research Use Only. Not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15N2O9P B12331059 Dihydrouridine 3'-monophosphate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15N2O9P

Molecular Weight

326.20 g/mol

IUPAC Name

[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate

InChI

InChI=1S/C9H15N2O9P/c12-3-4-7(20-21(16,17)18)6(14)8(19-4)11-2-1-5(13)10-9(11)15/h4,6-8,12,14H,1-3H2,(H,10,13,15)(H2,16,17,18)/t4-,6-,7-,8-/m1/s1

InChI Key

JERPQKQXFMLLKI-XVFCMESISA-N

Isomeric SMILES

C1CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)(O)O)O

Canonical SMILES

C1CN(C(=O)NC1=O)C2C(C(C(O2)CO)OP(=O)(O)O)O

Origin of Product

United States

Enzymatic Basis of Dihydrouridylation

Dihydrouridine Synthase (Dus) Enzyme Family

Dihydrouridine synthases are flavin-dependent enzymes that facilitate the reduction of specific uridine (B1682114) residues within tRNA molecules. nih.govnih.gov These enzymes are found across all domains of life, including bacteria, eukaryotes, and some archaea, highlighting their fundamental role in cellular processes. nih.gov

The Dus enzyme family is classified into eight subfamilies: DusA, DusB, DusC, Dus1, Dus2, Dus3, Dus4, and archaeal Dus. nih.govnih.gov Prokaryotes possess DusA, DusB, and DusC, while eukaryotes have Dus1, Dus2, Dus3, and Dus4. nih.govoup.com Archaea contain a distinct archaeal Dus subfamily. nih.gov

Phylogenetic analyses suggest that the various Dus subfamilies evolved to acquire specificities for different uridine positions within the tRNA molecule. nih.gov In bacteria, DusB is considered the ancestral enzyme, with DusA and DusC likely arising from gene duplication events. oup.comresearchgate.net Similarly, in eukaryotes, Dus3 is proposed to be the ancestral form from which Dus1, Dus2, and Dus4 evolved. researchgate.netresearchgate.net The distribution of these subfamilies across different species reflects the evolutionary adaptation of tRNA modification mechanisms. researchgate.net

Table 1: Classification and Distribution of Dihydrouridine Synthase (Dus) Subfamilies

SubfamilyPhylogenetic DomainRepresentative Organism(s)
DusA BacteriaEscherichia coli, Thermus thermophilus
DusB BacteriaEscherichia coli, Mycoplasma capricolum
DusC BacteriaEscherichia coli
Dus1 EukaryotaSaccharomyces cerevisiae
Dus2 EukaryotaSaccharomyces cerevisiae, Humans
Dus3 EukaryotaSaccharomyces cerevisiae, Humans
Dus4 EukaryotaSaccharomyces cerevisiae
Archaeal Dus ArchaeaMethanocaldococcus jannaschii

This table provides a simplified overview of the Dus subfamilies and their distribution.

The catalytic cycle of dihydrouridine synthases involves two main half-reactions: a reductive and an oxidative phase. nih.govgenesilico.pl The process is dependent on the cofactor Nicotinamide Adenine (B156593) Dinucleotide Phosphate (B84403) (NADPH) and a flavin prosthetic group, typically flavin mononucleotide (FMN). nih.govnih.govnih.gov

The catalytic mechanism can be summarized as follows:

Reductive Half-Reaction: The enzyme is first reduced by NADPH, which transfers a hydride to the enzyme-bound FMN, forming FMNH⁻. nih.govnih.gov This is a rapid process that primes the enzyme for catalysis. nih.govgenesilico.pl

Oxidative Half-Reaction: The reduced enzyme then binds to the tRNA substrate. A specific uridine residue in the tRNA is subsequently reduced by the transfer of a hydride from the FMNH⁻ cofactor to the C5-C6 double bond of the uracil (B121893) ring. nih.govnih.gov An active site cysteine residue is thought to play a crucial role in this step by protonating the uracil. nih.govgenesilico.pl

The reaction is reversible, as demonstrated by the oxidation of dihydrouridine back to uridine. nih.govgenesilico.pl The requirement for NADPH as a reducing agent is a key characteristic of the Dus enzyme family. nih.govnih.gov

Dus enzymes exhibit remarkable specificity for particular uridine residues within the three-dimensional structure of tRNA. pnas.org This specificity is crucial for the correct modification of tRNA and its subsequent function in protein synthesis.

The most commonly modified positions, known as canonical sites, are located within the D-loop of the tRNA molecule. nih.govnih.gov These include positions 16, 17, 20, 20a, and 20b. nih.gov Position 47 in the variable loop is also a canonical dihydrouridylation site. nih.gov Different Dus enzymes are responsible for modifying specific sites. For instance, in Saccharomyces cerevisiae, Dus1 modifies U16 and U17, Dus2 targets U20, Dus3 acts on U47, and Dus4 modifies U20a and U20b. pnas.orgwikipedia.org In E. coli, DusA modifies U20 and U20a, DusB modifies U17, and DusC modifies U16. researchgate.netpnas.org

Table 2: Canonical Dihydrouridylation Sites in tRNA and Corresponding Dus Enzymes

tRNA PositionLocationModifying Enzyme (S. cerevisiae)Modifying Enzyme (E. coli)
D16 D-loopDus1DusC
D17 D-loopDus1DusB
D20 D-loopDus2DusA
D20a D-loopDus4DusA
D20b D-loopDus4-
D47 Variable LoopDus3-

This table outlines the primary canonical dihydrouridylation sites and the specific Dus enzymes responsible for their modification in yeast and E. coli.

In addition to the canonical sites, dihydrouridine has been found at other, less frequent positions in tRNA, referred to as non-canonical sites. nih.gov These include positions such as D14, D17a, D21, and D48. nih.gov The enzymes responsible for these modifications are not as well-characterized as those for the canonical sites. Furthermore, dihydrouridine has been identified in other RNA species, such as the 23S rRNA in some bacteria and Y RNA in Salmonella typhimurium. nih.gov The presence of dihydrouridine in mRNA has also been suggested, indicating that the scope of dihydrouridylation may extend beyond tRNA. nih.govnih.gov

The three-dimensional structures of several dihydrouridine synthases have been determined, providing insights into their function. nih.gov Dus enzymes typically consist of two main domains: an N-terminal TIM barrel domain and a C-terminal helical domain. nih.govoup.com The catalytic site, which binds the FMN cofactor, is located in a positively charged groove within the TIM barrel domain. nih.gov

Structural studies of Dus enzymes in complex with tRNA have revealed that the enzyme interacts with multiple regions of the tRNA, including the D-loop, anticodon stem-loop, and T-loop. nih.govpnas.org A fascinating aspect of substrate recognition is that different Dus subfamilies bind tRNA in remarkably different orientations to present the target uridine to the active site. For example, the U16-specific DusC and the U20-specific DusA bind tRNA with a relative rotation of about 160 degrees. nih.govpnas.org This reorientation of the entire tRNA molecule, guided by specific amino acid "binding signatures" and the shape of the enzyme's surface, is a key mechanism for achieving substrate specificity. pnas.orgnih.gov The binding of the enzyme can induce conformational changes in the tRNA, particularly in the D-loop, to properly position the target uridine for catalysis. pnas.orghokudai.ac.jp

Functional Redundancy and Divergence Among Dus Isoforms

Organisms often possess multiple dihydrouridine synthase isoforms, each with specific or sometimes overlapping functions. This redundancy and divergence ensure the efficient and accurate modification of various RNA substrates.

In prokaryotes such as Escherichia coli, three main Dus enzymes have been identified: DusA, DusB, and DusC. Research has shown that these enzymes have distinct specificities for different uridine positions within tRNA. For example, DusA is responsible for modifying U20 and U20a, while DusB and DusC target U17 and U16, respectively. tandfonline.com This division of labor ensures that all necessary dihydrouridine modifications are made.

Eukaryotes, including yeast (Saccharomyces cerevisiae), also exhibit a set of Dus isoforms (Dus1, Dus2, Dus3, and Dus4) with specialized functions. mdpi.com

Dus1 modifies positions U16 and U17. mdpi.com

Dus2 specifically targets U20. mdpi.com

Dus3 is responsible for the modification of U47 in the variable loop. mdpi.com

Dus4 modifies positions U20a and U20b. mdpi.com

This specificity is crucial for the proper folding and function of different tRNA species. While there is a clear divergence in the primary targets of these isoforms, some degree of functional redundancy has also been observed. Studies in Bacillus subtilis have revealed two Dus homologs, DusB1 and DusB2. DusB1 is a multisite enzyme modifying positions 17, 20, 20a, and 47, whereas DusB2 specifically targets positions 20 and 20a. researchgate.netnih.govnih.gov This overlap in function at positions 20 and 20a demonstrates functional redundancy, which can provide a buffer against the loss of one enzyme and may also allow for differential regulation of tRNA modification under various cellular conditions. researchgate.netnih.govnih.gov

Recent research has also identified dihydrouridine in messenger RNA (mRNA), suggesting that Dus enzymes have a broader range of substrates than previously thought. The functional implications of mRNA dihydrouridylation are still being explored, but it is hypothesized to play roles in mRNA stability, translation, and splicing. researchgate.net The existence of multiple Dus isoforms with potentially different affinities for tRNA and mRNA substrates highlights a complex regulatory network for RNA modification.

OrganismDus IsoformTarget Uridine Position(s) in tRNA
Escherichia coliDusAU20, U20a
DusBU17
DusCU16
Saccharomyces cerevisiaeDus1U16, U17
Dus2U20
Dus3U47
Dus4U20a, U20b
Bacillus subtilisDusB1U17, U20, U20a, U47
DusB2U20, U20a

Structural and Conformational Dynamics Induced by Dihydrouridine 3 Monophosphate

Modulation of Local Charge Density and Metal Ion Coordination in RNA Structures

The presence of dihydrouridine (D), a non-aromatic and structurally unique modified nucleoside, within an RNA sequence significantly alters the local electronic environment and, consequently, the coordination of metal ions. nih.govtandfonline.com This modulation stems from the distinct structural and conformational properties induced by the reduction of the C5-C6 double bond in the uracil (B121893) base. nih.gov The resulting puckered, non-planar ring disrupts the typical stacking interactions with neighboring bases and favors a C2'-endo sugar conformation, in contrast to the C3'-endo pucker characteristic of A-form helical RNA. tandfonline.comoup.comresearchgate.net These structural perturbations have a cascading effect on the local charge distribution and the ability of the RNA to interact with metal ions, which are crucial for RNA folding, stability, and function.

The altered conformation of the ribose-phosphate backbone in and around a dihydrouridine residue directly impacts the spatial arrangement of the negatively charged phosphate (B84403) groups. The preference for a C2'-endo sugar pucker in dihydrouridine, a feature that can be propagated to the adjacent 5'-nucleotide, leads to a different orientation of the phosphate backbone compared to a canonical RNA helix. nih.govmdpi.com This can create unique pockets and surfaces with altered electrostatic potential, influencing the binding of cations.

Divalent metal ions, particularly Mg2+, play a critical role in stabilizing RNA tertiary structure by neutralizing the electrostatic repulsion between phosphate groups. nih.govresearchgate.net The specific coordination of these ions is highly dependent on the local geometry of the RNA. The structural flexibility introduced by dihydrouridine can create novel binding sites for metal ions or alter existing ones. researchgate.net For instance, the disruption of regular helical structure can bring phosphate groups from distant parts of the sequence into proximity, creating a favorable environment for chelation by a single metal ion. nih.gov

Research on model RNA dinucleotides has demonstrated that the ability of metal ions to bridge two neighboring phosphate groups is dependent on the ion's coordination geometry. nih.gov While some metal ions like Mg2+ typically bind to a single phosphate group, others like Pb2+ can form a "macrochelate" by coordinating with two adjacent phosphates. nih.gov The conformational state of the sugar-phosphate backbone, influenced by modifications like dihydrouridine, would directly affect the feasibility and stability of such bridging interactions.

The table below summarizes the key structural features of dihydrouridine that influence local charge density and metal ion coordination.

Structural FeatureConsequenceImpact on Charge Density and Metal Ion Coordination
Non-planar, puckered dihydrouracil (B119008) ring Loss of base stacking with adjacent nucleotides. tandfonline.comAlters the local electronic environment and creates unique electrostatic surfaces. May expose phosphate groups that would otherwise be shielded.
Preference for C2'-endo sugar pucker Destabilizes the canonical A-form helical structure. oup.comresearchgate.netChanges the spatial arrangement of the phosphate backbone, potentially creating novel metal ion binding pockets.
Propagation of C2'-endo pucker to the 5'-neighboring nucleotide Increased local flexibility and altered backbone trajectory. nih.govmdpi.comModifies the distance and orientation between adjacent phosphate groups, influencing the potential for metal ion bridging.

Furthermore, the nature of the metal ion itself dictates its interaction with the RNA. Studies have shown that different metal ions have distinct preferences for coordinating with the phosphate backbone. nih.govnih.gov The unique structural landscape created by dihydrouridine could therefore lead to differential binding of various metal ions, potentially providing a mechanism for fine-tuning RNA structure and function in a metal-ion-dependent manner.

Biological Functions and Regulatory Roles of Dihydrouridine 3 Monophosphate Modification

Regulation of tRNA Folding and Stability

Dihydrouridine is a critical modification for the correct folding and stability of transfer RNA (tRNA). The presence of dihydrouridine in the D-loop of tRNA induces a specific three-dimensional structure. nih.gov Studies on tRNA from S. pombe have shown that in the absence of dihydrouridine, the D-arm of the tRNA exists in multiple, undefined conformations. nih.gov However, the introduction of a dihydrouridine nucleoside promotes the folding of this region into a stable hairpin structure, characterized by a stable stem and a flexible loop. nih.gov This indicates that dihydrouridine is essential for achieving the correct tRNA fold. nih.gov

Influence on tRNA-mediated Protein Synthesis and Translation Fidelity

Recent discoveries have expanded the role of dihydrouridine beyond tRNA, with its identification in messenger RNA (mRNA) as well. nih.gov In fission yeast, dihydrouridylation of specific mRNAs, such as the one encoding α-tubulin, has been shown to affect their translation. nih.gov The absence of this modification on the nda2 mRNA, which codes for α-tubulin, impacts protein translation rates and leads to defects in meiotic chromosome segregation. nih.govnih.gov This suggests that dihydrouridine modification of mRNA can be a crucial regulatory layer in controlling protein synthesis. nih.gov

The precise mechanisms by which dihydrouridine in mRNA influences translation are still under investigation. However, it is hypothesized that the structural changes induced by this modification could affect mRNA stability, its interaction with ribosomes, or the rate of translational elongation. The conservation of tubulin mRNA dihydrouridylation in human cells suggests its functional importance across different species. nih.gov

Modulation of RNA-Protein Interactions

The presence of dihydrouridine in RNA can modulate its interactions with proteins. The unique structural features of dihydrouridine, including its non-planar base and the C2'-endo sugar pucker, can create or alter recognition sites for RNA-binding proteins. nih.gov This can influence a wide range of cellular processes where RNA-protein interactions are critical.

For instance, the proper folding of tRNA, which is dependent on dihydrouridine, is essential for its recognition by aminoacyl-tRNA synthetases, the enzymes that attach the correct amino acid to the tRNA. researchgate.net Any disruption in the tRNA's three-dimensional structure due to the absence of this modification could impair this crucial step in protein synthesis.

Furthermore, the discovery of dihydrouridine in mRNA opens up new possibilities for its role in regulating RNA-protein interactions in the context of gene expression. The modification could influence the binding of splicing factors, translation initiation or elongation factors, and proteins involved in mRNA localization and decay. The structural flexibility introduced by dihydrouridine could facilitate the dynamic association and dissociation of protein complexes on the RNA molecule. nih.gov

Implications in Cellular Processes Beyond Translation (e.g., Meiotic Chromosome Segregation, Cell Proliferation)

Initially thought to be confined to tRNA and its role in translation, dihydrouridine has emerged as a key player in other fundamental cellular processes. A significant finding is its involvement in meiotic chromosome segregation. nih.gov In fission yeast, the dihydrouridylation of the mRNA encoding α-tubulin (nda2) by the enzyme Dus3 is essential for proper meiosis. nih.gov The absence of this modification leads to prolonged metaphase, improper formation of the meiotic spindle, and consequently, reduced gamete viability. nih.gov This demonstrates a critical role for mRNA dihydrouridylation in ensuring the fidelity of chromosome segregation during meiosis. nih.gov

Furthermore, dihydrouridylation has been implicated in cell proliferation. nih.gov Knockout of dihydrouridine synthase (DUS) genes in human cell lines results in reduced cell viability. biorxiv.org This suggests that dihydrouridine modifications are necessary for normal cell growth and division. The underlying mechanisms are likely complex and may involve the regulation of genes and proteins crucial for cell cycle progression and proliferation.

Table 1: Cellular Processes Influenced by Dihydrouridine Modification

Cellular Process Organism/System Affected Molecule Consequence of Lacking Modification
Meiotic Chromosome Segregation Fission Yeast nda2 mRNA (α-tubulin) Prolonged metaphase, improper spindle formation, low gamete viability nih.gov

Response to Environmental Stimuli and Redox State

The synthesis of dihydrouridine is a redox-dependent process, making it responsive to the cellular redox state and environmental stimuli. oup.comnih.gov The dihydrouridine synthase (Dus) enzymes, which catalyze the conversion of uridine (B1682114) to dihydrouridine, are flavin-dependent and utilize NADPH as a cofactor. nih.govnih.gov This links the level of dihydrouridylation directly to the availability of NADPH, a key molecule in cellular redox balance. nih.gov

Studies in Escherichia coli have shown that oxidative stress, induced by paraquat, can affect the activity of different Dus enzymes. oup.comnih.gov This treatment leads to a decrease in the availability of NADPH, which in turn reduces the activity of some Dus enzymes and alters the dihydrouridylation levels in tRNA. oup.comnih.gov This suggests that cells can modulate their tRNA modification landscape in response to oxidative stress, potentially as a mechanism to regulate translation and adapt to changing environmental conditions. nih.gov The differential sensitivity of various Dus enzymes to the redox state allows for a nuanced response to environmental challenges. nih.gov

Evolutionary and Ecological Significance of Dihydrouridylation

Dihydrouridine is an ancient and evolutionarily conserved RNA modification, found across all domains of life. nih.govfrontiersin.org Its widespread presence highlights its fundamental importance in cellular function. The enzymes responsible for its synthesis, the Dus family of reductases, are also conserved. nih.gov

The ecological distribution of dihydrouridine reveals interesting patterns. For instance, psychrophilic (cold-loving) bacteria have been found to have significantly higher levels of dihydrouridine in their tRNAs compared to their mesophilic (moderate-temperature-loving) counterparts. nih.gov This observation is intriguing because tRNAs from psychrophiles are generally less modified. The increased dihydrouridylation at low temperatures may be a mechanism to maintain the necessary flexibility of tRNA for its function in the cold, as lower temperatures tend to stabilize the C2'-endo conformation favored by dihydrouridine. nih.gov

The evolutionary conservation of dihydrouridylation, particularly in critical molecules like tubulin mRNA, suggests that this modification has been co-opted for diverse regulatory roles throughout evolution, contributing to the adaptation of organisms to their specific ecological niches. nih.govnih.govnih.gov

Associations with Cellular Phenotypes

The presence or absence of dihydrouridine modification is associated with distinct cellular phenotypes. nih.govoup.com As previously discussed, the lack of dihydrouridylation in specific mRNAs can lead to severe defects in meiosis and reduced cell viability. nih.govbiorxiv.org These dramatic phenotypes underscore the critical role of this modification in fundamental cellular processes.

Table 2: Compound Names Mentioned in the Article

Compound Name Abbreviation
Dihydrouridine D
Dihydrouridine 3'-monophosphate -
Uridine U
Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) NADPH
α-tubulin -

Advanced Methodologies for Dihydrouridine 3 Monophosphate Research

Spectroscopic Techniques for Conformational Analysis

Spectroscopic methods are pivotal in elucidating the three-dimensional structure of dihydrouridine-containing molecules and understanding how this modification influences RNA conformation.

Nuclear Magnetic Resonance (NMR)

NMR spectroscopy has been instrumental in defining the conformational preferences of dihydrouridine. One- and two-dimensional proton NMR studies have revealed that dihydrouridine significantly influences the sugar pucker of the ribose ring. researchgate.netspringernature.com Unlike uridine (B1682114), which favors a C3'-endo conformation characteristic of A-form helical structures in RNA, dihydrouridine promotes a C2'-endo sugar conformation. researchgate.netspringernature.com This preference for the C2'-endo form introduces greater conformational flexibility into the RNA backbone. researchgate.net

Research on dihydrouridine monophosphate (Dp) and a dihydrouridine-containing trinucleotide (ApDpA) has provided quantitative insights into this conformational flexibility. The equilibrium between the C2'-endo and C3'-endo conformations is significantly shifted towards the C2'-endo form in dihydrouridine-containing molecules compared to their uridine counterparts. researchgate.netspringernature.com This increased flexibility is thought to be crucial for the formation of tertiary interactions and loop structures in RNA. researchgate.net

X-ray Crystallography

X-ray crystallography provides high-resolution structural data, offering a static image of molecular conformations. The crystal structure of the potassium salt of dihydrouridine 3'-monophosphate hemihydrate has been determined, providing precise bond lengths and angles. nih.gov These crystallographic studies have confirmed the non-planar nature of the dihydrouracil (B119008) base, a key feature that distinguishes it from the planar uracil (B121893) base. springernature.com This lack of planarity hinders base stacking interactions, further contributing to the localized flexibility in RNA regions containing dihydrouridine. springernature.com Additionally, crystallographic analysis of dihydrouridine synthase (Dus) enzymes in complex with tRNA has provided insights into the molecular recognition and catalysis of dihydrouridine formation. nih.govnih.gov

Circular Dichroism (CD)

Circular dichroism spectroscopy is a valuable technique for studying the conformation of chiral molecules like oligonucleotides in solution. nih.govnih.gov CD has been widely used to analyze the secondary structures of DNA and RNA, including B-form, A-form, and Z-form helices, as well as various loop and quadruplex structures. researchgate.net While specific CD studies focusing exclusively on this compound are not extensively detailed in the provided search results, the technique is broadly applicable to understanding the conformational changes induced by modified nucleotides in oligonucleotides. nih.govnih.govresearchgate.net The distinct conformational properties of dihydrouridine, such as its preference for the C2'-endo sugar pucker and the non-planar base, would be expected to produce a unique CD spectrum compared to an equivalent uridine-containing oligonucleotide, reflecting the altered helical parameters and increased flexibility.

Mass Spectrometry-Based Quantification and Mapping

Mass spectrometry (MS) has become an indispensable tool for the sensitive and specific quantification of modified nucleosides and for mapping their locations within RNA molecules.

LC-MS is a powerful technique for the quantitative analysis of dihydrouridine in RNA. This method typically involves the enzymatic digestion of RNA into its constituent nucleosides, which are then separated by liquid chromatography and detected by a mass spectrometer. To achieve accurate quantification, stable isotope-labeled internal standards, such as [1,3-¹⁵N₂]dihydrouridine, are often employed in an isotope dilution approach. This allows for the precise determination of the mole percent of dihydrouridine in various RNA samples, including tRNA and rRNA.

Research has demonstrated the utility of LC-MS for quantifying dihydrouridine in different biological contexts. For instance, it has been used to measure the dihydrouridine content in tRNA from psychrophilic (cold-adapted) bacteria, revealing higher levels of this modification compared to mesophilic bacteria, which underscores its role in maintaining tRNA flexibility at low temperatures. nih.gov Furthermore, LC-MS/MS (tandem mass spectrometry) methods have been developed for the sensitive and specific quantification of cyclic di-guanosine monophosphate and its linear metabolites, showcasing the versatility of this technique for analyzing modified nucleotides and related molecules. nih.gov

Table 1: LC-MS Based Quantification of Dihydrouridine in Various RNA Samples
RNA SampleOrganismQuantification MethodReported Dihydrouridine Content
tRNASer(VGA)Escherichia coliIsotope dilution LC/MS2.03 residues/tRNA molecule
tRNAThr(GGU)Escherichia coliIsotope dilution LC/MS2.84 residues/tRNA molecule
Unfractionated tRNAEscherichia coliIsotope dilution LC/MS1.79 mole %
23S rRNAEscherichia coliIsotope dilution LC/MS0.0396 mole %
tRNA from psychrophilic bacteriaMoritella sp., Vibrio sp.LC-MS1.33 to 1.46 times higher than in E. coli

Matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry is another valuable tool in the analysis of biomolecules, including peptides, proteins, and nucleic acids. nih.govresearchgate.netnih.gov In this technique, the analyte is co-crystallized with a matrix material. A laser pulse desorbs and ionizes the analyte, and the time it takes for the ions to travel through a flight tube to a detector is measured, which is proportional to their mass-to-charge ratio. nih.gov

While MALDI-TOF MS is extensively used for proteomics and the analysis of larger biomolecules, its application to the direct quantification and mapping of single modified nucleosides like this compound is less commonly detailed than LC-MS based approaches. nih.govnih.gov However, MALDI-TOF MS can be employed to analyze tryptic digests of proteins that interact with RNA, potentially revealing cross-linked peptide-nucleotide adducts and providing indirect evidence of modification sites. nih.gov The technique is also powerful for analyzing the products of chemical reactions on RNA, which is a principle exploited in some dihydrouridine mapping methods.

High-Resolution RNA Sequencing Methods for Dihydrouridine Mapping

The development of specialized high-throughput sequencing techniques has enabled the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution, revealing its presence not only in tRNA but also in mRNA and other non-coding RNAs.

Rhodamine-sequencing (Rho-seq) is an integrated pipeline for detecting a range of RNA modifications, including dihydrouridine, based on differential modification-dependent rhodamine labeling. researchgate.netnih.gov The method relies on the chemical labeling of dihydrouridine with a bulky rhodamine molecule. This adduct then causes reverse transcriptase to stall during cDNA synthesis, creating a stop signal that can be detected by deep sequencing. researchgate.net By comparing the reverse transcription stops in treated versus untreated samples, or in wild-type versus Dus-mutant strains, the locations of dihydrouridine can be precisely mapped. researchgate.netlafontainelab.com

Rho-seq has been successfully applied to map dihydrouridine in E. coli and fission yeast, confirming its prevalence in tRNAs and revealing its novel presence in mRNAs, particularly those encoding cytoskeletal proteins. researchgate.netnih.gov The data analysis pipeline for Rho-seq involves trimming reads, mapping them to a reference genome, and identifying positions with a significant increase in reverse transcription stops in the rhodamine-treated sample. researchgate.net

Table 2: Overview of Rho-seq Methodology
StepDescription
RNA TreatmentRNA is treated with a rhodamine-containing compound that specifically labels dihydrouridine.
Reverse TranscriptionThe bulky rhodamine adduct causes the reverse transcriptase to stall one nucleotide 3' to the modification site.
Library Preparation & SequencingSequencing libraries are prepared from the resulting cDNA fragments and sequenced using high-throughput methods.
Data AnalysisReads are mapped to a reference genome, and sites of significant reverse transcription stalling are identified, indicating the location of dihydrouridine.

AlkAniline-Seq is a deep-sequencing method that allows for the simultaneous detection of several RNA modifications, including dihydrouridine, 7-methylguanosine (B147621) (m⁷G), and 3-methylcytidine (B1283190) (m³C). springernature.com This technique leverages the intrinsic chemical fragility of the N-glycosidic bond in these modified nucleosides.

The protocol involves alkaline hydrolysis, which leads to ring opening of the dihydrouracil base. Subsequent treatment with aniline (B41778) induces cleavage of the RNA backbone at the abasic site, generating a 5'-phosphate at the adjacent nucleotide. This 5'-phosphate serves as a specific entry point for the ligation of sequencing adapters. This positive selection strategy results in a high signal-to-noise ratio, enabling sensitive and specific mapping of modification sites. AlkAniline-Seq has been used to map dihydrouridine in tRNAs and rRNAs from various organisms.

D-seq

D-seq is a high-throughput sequencing method designed for the transcriptome-wide mapping of dihydrouridine at single-nucleotide resolution. nih.gov This technique has been instrumental in expanding our understanding of dihydrouridine's presence beyond its well-known location in transfer RNA (tRNA) to other RNA species, including messenger RNA (mRNA) and small nucleolar RNA (snoRNA). nih.govnih.gov The discovery of dihydrouridine in these molecules suggests a broader role for this modification in cellular processes. nih.gov

The D-seq protocol begins with the isolation of total RNA from a biological sample, followed by the purification of the specific RNA type of interest. austindraycott.com The core of the D-seq method involves the chemical reduction of dihydrouridine using sodium borohydride (B1222165). This treatment leads to the opening of the dihydrouridine ring, which in turn causes reverse transcriptase to stall during complementary DNA (cDNA) synthesis. austindraycott.com The resulting cDNA fragments, which terminate at the site of the modified nucleotide, are then sequenced. By analyzing the positions where the cDNA synthesis halts, researchers can precisely identify the locations of dihydrouridine within the RNA landscape. nih.govaustindraycott.com

D-seq has been successfully applied to map dihydrouridine sites in various organisms, including yeast. nih.govaustindraycott.com The data generated from these studies have revealed that dihydrouridine sites are often located in conserved stem-loop regions of RNA, suggesting a role for this modification in the folding and stabilization of functional RNA structures. nih.gov Furthermore, D-seq has enabled the investigation of the impact of dihydrouridine on processes such as pre-mRNA splicing. nih.gov

Table 1: Overview of D-seq Methodology

StepDescription
RNA Isolation and Purification Extraction of total RNA from the biological sample and isolation of the specific RNA type of interest (e.g., mRNA, tRNA, snoRNA).
Sodium Borohydride Reduction Chemical treatment with sodium borohydride to specifically modify dihydrouridine residues, leading to ring opening.
Reverse Transcription Synthesis of cDNA from the modified RNA template. The opened dihydrouridine ring causes the reverse transcriptase to stall.
Library Preparation and Sequencing Preparation of a sequencing library from the resulting cDNA fragments and high-throughput sequencing.
Data Analysis Mapping of the sequencing reads to a reference genome or transcriptome to identify the precise locations of reverse transcription stops, which correspond to dihydrouridine sites.

In Vitro Enzymatic Activity Assays and Substrate Specificity Determination

The synthesis of dihydrouridine in RNA is catalyzed by a family of enzymes known as dihydrouridine synthases (Dus). wikipedia.orgnih.gov Understanding the activity and substrate specificity of these enzymes is crucial for elucidating the mechanisms that govern the placement of dihydrouridine modifications.

In vitro enzymatic activity assays are essential tools for characterizing Dus enzymes. These assays typically involve incubating a purified Dus enzyme with a specific RNA substrate and the necessary cofactors, such as NADPH or NADH. wikipedia.orgnih.gov The formation of dihydrouridine can then be detected and quantified using various methods. One common approach is a colorimetric assay that measures the ureido group formed after alkaline or sodium borohydride treatment of the dihydrouridine-containing RNA. nih.govnih.gov

Studies on the substrate specificity of Dus enzymes have revealed that different family members target specific uridine residues within distinct tRNA molecules. For instance, in Saccharomyces cerevisiae, four different Dus enzymes have been identified, each with a unique specificity for cytoplasmic tRNAs. wikipedia.org Similarly, research on human dihydrouridine synthase 2 (hDUS2) has shown that it exclusively modifies U20 in a variety of tRNA substrates. acs.org The molecular basis for this remarkable specificity is thought to involve a major reorientation of the tRNA molecule upon binding to the enzyme, guided by specific amino acid clusters within the Dus protein. nih.gov

Mechanism-based cross-linking with modified oligonucleotide probes, such as those containing 5-bromouridine, has also been employed to investigate the interaction between Dus enzymes and their substrates. acs.org This technique allows for the identification of the specific nucleotides that come into close contact with the enzyme's active site.

Table 2: Substrate Specificity of Dihydrouridine Synthases

EnzymeOrganismSubstrate Specificity (Position in tRNA)
DusAEscherichia coliU20
DusBMycoplasma capricolumU17, D20/D20a
DusCEscherichia coliU16
hDUS2HumanU20

Chemical Synthesis of this compound and D-containing Oligonucleotides for Structural and Functional Studies

To conduct detailed structural and functional analyses of dihydrouridine's role in RNA, researchers often require chemically synthesized oligonucleotides containing this modified nucleotide at specific positions. The chemical synthesis of dihydrouridine and its derivatives, including this compound, has been an area of active research.

One reported method for the prebiotic synthesis of dihydrouridine involves the photoreduction of uridine in the presence of formamide. rsc.org For the site-specific incorporation of dihydrouridine into oligonucleotides, solid-phase synthesis using phosphoramidite (B1245037) chemistry is the standard approach. This involves the use of a protected dihydrouridine phosphoramidite building block that can be incorporated into the growing oligonucleotide chain at the desired position.

The synthesis of oligonucleotides containing modified bases, including those with amino linkers, allows for the subsequent attachment of fluorescent dyes or other reporter groups. nih.gov These labeled oligonucleotides are invaluable tools for studying RNA structure and dynamics, as well as for investigating the interactions between RNA and other molecules. The availability of synthetic D-containing oligonucleotides has been crucial for a wide range of applications, from fundamental studies of RNA structure to the development of RNA-based therapeutics. nih.govnih.gov

Future Directions and Outstanding Questions in Dihydrouridine 3 Monophosphate Research

Comprehensive Mapping of Dihydrouridylation in Diverse Transcriptomes

Historically, dihydrouridine was primarily associated with the D-loop of tRNAs. nih.gov However, recent technological advancements have enabled transcriptome-wide mapping of this modification, revealing a more diverse landscape than previously appreciated. documentsdelivered.complos.org

Key Research Findings:

Presence in mRNA and snoRNAs: Studies have identified dihydrouridine in messenger RNAs (mRNAs) and small nucleolar RNAs (snoRNAs) in yeast. documentsdelivered.complos.org This discovery challenges the long-held view of dihydrouridine being confined to tRNAs and opens up new avenues for investigating its role in gene expression.

Concentration in Stem-Loop Regions: The newly identified dihydrouridine sites are often found in conserved stem-loop structures, suggesting a role in the folding and function of various RNA molecules. documentsdelivered.complos.org

Dihydrouridine Sequencing (D-seq) and Rho-seq: The development of techniques like D-seq and Rho-seq has been instrumental in mapping dihydrouridine at single-nucleotide resolution across the transcriptome. documentsdelivered.comnih.govmit.edu These methods rely on chemical modification of dihydrouridine, which leads to reverse transcriptase stalling, allowing for its precise localization.

Future research should focus on:

Expanding the mapping of dihydrouridylation to a wider range of organisms and cell types to understand its evolutionary conservation and tissue-specific roles.

Investigating the dynamics of dihydrouridylation in response to different cellular conditions and environmental stimuli.

Elucidation of Molecular Mechanisms Governing Dus Substrate Specificity

Dihydrouridine synthases (Dus) are the enzymes responsible for converting uridine (B1682114) to dihydrouridine. pnas.org A critical area of future research is to understand how these enzymes achieve their remarkable substrate specificity, recognizing specific uridine residues within a vast pool of RNA.

Key Research Findings:

Structural Basis of Recognition: Crystal structures of Dus enzymes in complex with tRNA have provided initial insights into substrate recognition. These studies show that Dus enzymes interact with the D-arm of the tRNA and recognize the characteristic L-shaped structure. pnas.org

Eukaryotic Dus Enzymes: In eukaryotes, different Dus enzymes are responsible for modifying specific sites on tRNAs. acs.org For example, in yeast, distinct DUS enzymes modify positions 16/17, 20, 20a/20b, and 47. acs.org The molecular basis for this division of labor is still largely unknown.

Human DUS2: The human DUS2 enzyme is of particular interest due to its association with pulmonary carcinogenesis. nih.govpnas.org Unlike other Dus enzymes, it contains a double-stranded RNA-binding domain (dsRBD), suggesting a potentially novel mechanism for substrate recognition. nih.gov

Future research should focus on:

Determining the high-resolution structures of all human Dus enzymes in complex with their various RNA substrates.

Using a combination of biochemical, genetic, and computational approaches to dissect the specific interactions that determine substrate selection. nih.gov

Investigating the role of post-translational modifications and interacting proteins in regulating Dus activity and specificity. nih.gov

Interplay with Other RNA Modifications and RNA Modopathies

The epitranscriptome is a dynamic network where different RNA modifications can influence one another. Understanding the interplay between dihydrouridine and other modifications is crucial for a complete picture of its function.

Key Research Findings:

Structural Impact: Dihydrouridine is unique among RNA modifications in that it disrupts the planar structure of the base, leading to increased flexibility in the RNA backbone. nih.govnih.gov This contrasts with other modifications like pseudouridine (B1679824) (Ψ) and 2'-O-methylation (Nm), which tend to stabilize RNA structures. nih.gov

RNA Modopathies: Aberrations in tRNA modification enzymes are linked to a class of human diseases termed "tRNA modopathies". nih.gov While the direct involvement of dihydrouridine in these diseases is still being explored, the potential for interplay with other disease-associated modifications is high.

Co-occurrence with other modifications: Mapping studies have started to reveal patterns of co-occurrence between dihydrouridine and other modifications, suggesting functional cooperativity. researchgate.netresearchgate.net

Future research should focus on:

Systematically mapping the co-occurrence of dihydrouridine with other RNA modifications across different RNA species.

Investigating the functional consequences of these modification interactions on RNA structure, stability, and function.

Exploring the role of dihydrouridine in the context of known tRNA modopathies and other diseases associated with dysregulated RNA modification. nih.gov

Functional Characterization of Dihydrouridine in Non-Coding RNAs Beyond tRNA

While the presence of dihydrouridine in mRNAs is a recent and exciting discovery, its function in other non-coding RNAs (ncRNAs) remains largely unexplored.

Key Research Findings:

Presence in snoRNAs: Dihydrouridine has been detected in small nucleolar RNAs (snoRNAs), which are involved in the modification and processing of other RNAs, particularly ribosomal RNA (rRNA). documentsdelivered.complos.org

Potential Role in rRNA: A dihydrouridine modification exists in the 23S rRNA of E. coli at position 2449, near the peptidyl transferase center, a critical site for protein synthesis. pnas.org However, the enzyme responsible for this modification and its precise function are still under investigation.

Y RNA: In some bacteria, a dihydrouridine modification has been found in Y RNA, a non-coding RNA implicated in RNA degradation. nih.gov

Future research should focus on:

Systematically identifying and mapping dihydrouridine sites in a wide range of ncRNAs, including long non-coding RNAs (lncRNAs) and microRNAs (miRNAs). nih.gov

Investigating the functional consequences of these modifications on the biogenesis, structure, and function of their host ncRNAs.

Exploring the potential role of dihydrouridine in regulating the interactions of ncRNAs with proteins and other nucleic acids.

Development of Novel Tools for Dihydrouridine Detection and Manipulation

Advancements in our understanding of dihydrouridine are intrinsically linked to the development of better tools for its detection and manipulation.

Current Methodologies and Their Limitations:

MethodPrincipleAdvantagesLimitations
D-seq Chemical treatment (sodium borohydride) stalls reverse transcriptase at dihydrouridine sites, which are then identified by high-throughput sequencing. documentsdelivered.complos.orgSingle-nucleotide resolution, transcriptome-wide.Can be influenced by other modifications that react with sodium borohydride (B1222165). plos.org
Rho-seq Similar to D-seq, but involves the addition of a bulky rhodamine molecule to the modified dihydrouridine, leading to more efficient reverse transcriptase stalling. nih.govnih.govresearchgate.netHigh efficiency of reverse transcriptase stalling.Potential for off-target labeling.
Computational Prediction Machine learning algorithms trained on known dihydrouridine sites to predict new ones based on sequence features. nih.govHigh-throughput and cost-effective.Accuracy is dependent on the quality and size of the training dataset. nih.gov
Mass Spectrometry Direct detection and quantification of dihydrouridine in RNA digests. oup.comHighly accurate and quantitative.Not suitable for high-throughput mapping of modification sites.

Future research should focus on:

Developing new chemical or enzymatic methods for the specific and efficient labeling of dihydrouridine.

Improving the accuracy and scope of computational prediction tools by incorporating structural information and larger datasets. nih.govfrontiersin.org

Creating tools for the targeted installation or removal of dihydrouridine at specific sites to directly probe its function.

Biological Role and Physiological Relevance in Higher Eukaryotes

A major outstanding question is the precise biological role and physiological relevance of dihydrouridine in higher eukaryotes, including humans.

Key Research Findings and Emerging Roles:

Meiotic Chromosome Segregation: In fission yeast, dihydrouridylation of the α-tubulin mRNA is essential for proper meiotic chromosome segregation. nih.govmit.edu The absence of this modification leads to reduced gamete viability. nih.govmit.edu

Cancer: Overexpression of certain Dus enzymes has been linked to worse outcomes in cancer patients, and human DUS2 is implicated in pulmonary carcinogenesis. nih.govpnas.org

Thermal Adaptation: The levels of dihydrouridine in tRNA are often higher in organisms that live in cold environments (psychrophiles), suggesting a role in maintaining RNA flexibility at low temperatures. pnas.orgmdpi.com Conversely, it is less abundant in thermophiles. pnas.org

Translation: Dihydrouridine-modified mRNAs can be efficiently translated by eukaryotic ribosomes in vitro, indicating that this modification does not inherently block the translation machinery. documentsdelivered.complos.org

Future research should focus on:

Utilizing model organisms and cell culture systems to investigate the physiological consequences of altering dihydrouridine levels in specific transcripts.

Exploring the connection between dihydrouridine dysregulation and human diseases, particularly cancer and neurological disorders.

Investigating the role of dihydrouridine in cellular stress responses and adaptation to environmental changes. oup.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.